Product packaging for CID 78069114(Cat. No.:)

CID 78069114

Cat. No.: B12622428
M. Wt: 263.2 g/mol
InChI Key: OTKUONTUSHWRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78069114 represents a significant research compound with specific activity as a cannabinoid receptor agonist, demonstrating particular utility in neuroscience and neuroprotection studies. This synthetic small molecule exhibits high binding affinity for CB1 and CB2 cannabinoid receptors, modulating neuronal signaling pathways through G-protein coupled receptor mechanisms. Research indicates potential application in studying glutamate-induced excitotoxicity, a pathological process where excessive glutamate exposure leads to neuronal damage and cell death . The compound's primary research value lies in its neuroprotective properties, particularly in models of central nervous system disorders. Studies suggest it may protect neurons against glutamate-induced damage observed in conditions such as glaucoma, ischemic stroke, and traumatic brain injury . Research applications extend to investigating mitochondrial function, calcium homeostasis, and oxidative stress pathways in neuronal cells. The compound has shown promise in experimental models of neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, and Huntington's disease, where glutamate toxicity contributes to disease progression . Additional research applications include investigation of retinal ganglion cell protection in glaucoma models, where glutamate-induced excitotoxicity contributes to progressive vision loss . The compound's mechanism may involve inhibition of glutamate release, blockade of NMDA receptor-mediated neurotoxicity, and enhancement of endogenous antioxidant systems. These diverse mechanisms make this compound a valuable tool for unraveling complex neuroprotective pathways and developing novel therapeutic strategies for neurological disorders. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should implement appropriate safety protocols including personal protective equipment and proper ventilation when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20BSi B12622428 CID 78069114

Properties

Molecular Formula

C17H20BSi

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C17H20BSi/c1-2-8-18-11-13-9-15(12-18)17(19)16(10-13)14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2

InChI Key

OTKUONTUSHWRDK-UHFFFAOYSA-N

Canonical SMILES

B1(CC2CC(C1)C(=C(C2)C3=CC=CC=C3)[Si])CC=C

Origin of Product

United States

Molecular Mechanisms of Cid Mediated Biological Modulation

Elucidation of Dimerizer-Target Binding Mechanisms and Specificity

The primary mechanism of action for AP1903 involves its role as a homodimerizer. drugbank.com It is specifically designed to bind to a modified drug-binding domain derived from the human FK506-binding protein (FKBP). ontosight.aipharmaoffer.com This engineered FKBP domain is incorporated into a fusion protein, often linked to a signaling domain such as the intracellular portion of human caspase-9. frontiersin.org

AP1903 acts as a molecular bridge, cross-linking two of these FKBP domains. medchemexpress.com This binding event is highly specific; the dimerizer does not significantly interact with endogenous cellular proteins at therapeutic concentrations, making it bioinert in the absence of the engineered fusion protein. nih.gov The specificity of this system allows for targeted effects only on the cells that have been genetically modified to express the fusion protein. pharmaoffer.com This targeted action spares non-transduced cells, a critical feature for therapeutic applications. pharmaoffer.com

The binding of AP1903 to the FKBP domains is a rapid process, initiating the dimerization cascade that leads to the activation of the fused effector protein. frontiersin.org

Investigation of Induced Protein-Protein Complex Formation and Dynamics

The administration of AP1903 triggers the formation of a ternary complex, where two molecules of the engineered fusion protein are brought into close proximity by a single molecule of the dimerizer. jh.edu This induced dimerization is the pivotal event that activates the downstream signaling cascade. drugbank.com

A key example of this is the inducible caspase-9 (iCasp9) system. nih.gov In this system, the iCasp9 protein is produced as a monomer. frontiersin.org Upon introduction of AP1903, the FKBP domains within two separate iCasp9 molecules bind to the dimerizer. frontiersin.org This forced proximity mimics the natural activation mechanism of caspase-9, which involves dimerization. nih.gov The result is the activation of the caspase cascade, leading to apoptosis, or programmed cell death, of the target cell. frontiersin.orgmedchemexpress.com This process is remarkably efficient, with a single dose of AP1903 capable of eliminating over 90% of modified T cells within 30 minutes. nih.gov

The dynamics of this complex formation are dose-dependent, with maximal effects observed at nanomolar concentrations of AP1903. medchemexpress.com The induced protein-protein complex is stable enough to trigger the desired biological outcome, such as apoptosis in the iCasp9 system. frontiersin.org

Control of Intracellular Localization and Function Through Chemical Inducers

Chemically induced dimerization is a powerful tool for controlling the intracellular localization and function of proteins. wikipedia.orgresearchgate.net By anchoring one of the fusion protein partners to a specific subcellular location (e.g., the plasma membrane, nucleus, or mitochondria), the addition of the dimerizer can rapidly recruit the second, free-floating fusion protein to that site. jh.edu

This translocation allows for the precise spatial and temporal control of protein function. jh.edu For instance, a transcription factor can be fused to an FKBP domain and held in the cytoplasm. Another FKBP-fusion protein can be targeted to the nucleus. Upon addition of the dimerizer, the transcription factor is rapidly transported into the nucleus, where it can then regulate gene expression. ontosight.ai This technique has been used to regulate and monitor gene transcription, signal transduction, and post-translational modifications. wikipedia.org

The function of a protein can be directly switched on or off using this system. In the case of the iCasp9 safety switch in CAR-T cell therapy, the function of the pro-apoptotic caspase-9 is kept "off" in its monomeric state. frontiersin.org The administration of AP1903 rapidly switches "on" its apoptotic function by inducing dimerization. pharmaoffer.comfrontiersin.org

Deconvolution of Cellular Signaling Pathways Regulated by CID

The use of CIDs like AP1903 has been instrumental in dissecting complex cellular signaling pathways. jh.edunih.gov By allowing researchers to manipulate specific protein interactions at will, it becomes possible to study the direct consequences of a particular signaling event in isolation from other cellular processes. jh.edu

The iCasp9 system provides a clear example of a regulated signaling pathway. The pathway is initiated by the binding of AP1903 to the engineered FKBP domains. pharmaoffer.com This leads to the dimerization and activation of caspase-9. frontiersin.org Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3, which in turn dismantle the cell, leading to apoptosis. frontiersin.org This entire cascade is initiated and controlled by the presence of the CID. drugbank.com

This technology has been particularly insightful in studying signaling events that are highly localized and transient, which are often difficult to investigate using traditional genetic methods. jh.edu By providing a method to rapidly and reversibly control protein interactions, CIDs have helped to unravel the complexities of how cells interpret and respond to signals. jh.eduresearchgate.net

Chemical Biology Approaches for Target Identification and Validation in Cid Systems

Methodologies for Identifying Molecular Targets Utilizing CID Principles

While BI-9740 is not a traditional CID agent, the principles of using a small molecule to interrogate protein function are central to its application. Target identification can be pursued through "forward chemical genetics," where a compound inducing a specific phenotype is identified first, followed by the deconvolution of its molecular target(s). nih.govresearchgate.net Alternatively, in "reverse chemical genetics" or a target-based approach, a molecule is specifically designed to interact with a hypothesized target protein. nih.gov

BI-9740 is a prime example of a tool developed through a target-based approach. Its primary molecular target, Cathepsin C, was identified and characterized based on its enzymatic activity. opnme.comnih.gov Methodologies for confirming such targets rely on a compound's ability to engage the protein with high affinity and selectivity. BI-9740 blocks human Cathepsin C activity with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com Its selectivity is a crucial feature for a chemical probe, as it minimizes off-target effects that could confound experimental results. This high selectivity ensures that the observed biological effects are, with high confidence, due to the modulation of Cathepsin C.

Modern target identification often employs affinity-based chemoproteomics, where a modified version of the compound is used to "pull down" its binding partners from cell lysates for identification via mass spectrometry. drughunter.commdpi.com While BI-9740 itself is used as a direct inhibitor, its development relied on a deep understanding of its target, a process that can be facilitated by broader chemical biology techniques.

Functional Validation Strategies for CID-Mediated Target Modulation

Functional validation aims to confirm that modulating a specific target with a small molecule leads to a predicted biological outcome. This process links the molecular interaction to a cellular or physiological phenotype, thereby validating the target's role in that process. thermofisher.comcambridgemedchemconsulting.com

The use of BI-9740 provides a clear case study in the functional validation of Cathepsin C. Cathepsin C is known to be a key activator of several neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), Cathepsin G (CatG), and Proteinase 3 (PR3). opnme.comnih.gov By inhibiting Cathepsin C, BI-9740 is hypothesized to prevent the maturation of these NSPs.

Research findings have functionally validated this mechanism:

In Vitro Validation: In the human U937 cell line, BI-9740 fully inhibits the production of active neutrophil elastase with an IC50 of 5.4 nM. opnme.com

In Vivo Validation: Treatment of mice with an oral formulation of BI-9740 resulted in the dose-dependent elimination of active neutrophil elastase in peripheral neutrophils, with a half-maximal effective dose (ED50) of 0.05 mg/kg. opnme.com This treatment similarly reduced the levels of active Cathepsin G and Proteinase 3. opnme.com

Human Cell Models: In a model using human hematopoietic stem cells, BI-9740 effectively reduced NSP activity by over 95% in neutrophils differentiated from these cells, without impeding the differentiation process itself. nih.gov

These findings demonstrate a direct line from target engagement (inhibition of Cathepsin C) to a functional consequence (reduction of active NSPs), thereby validating Cathepsin C as a druggable node for controlling NSP activity.

Table 1: Functional Validation of Cathepsin C Inhibition by BI-9740 An interactive data table based on research findings.

Assay Type System Measurement Result Reference
Biochemical Assay Human Cathepsin C IC50 1.8 nM opnme.com
Cell-Based Assay Human U937 Cells IC50 for NE Activity Inhibition 5.4 nM opnme.com
In Vivo Model Mice ED50 for NE Elimination 0.05 mg/kg opnme.com
In Vivo Model Mice (0.5 mg/kg dose) Reduction in Neutrophil Elastase 91% opnme.com
In Vivo Model Mice (0.5 mg/kg dose) Reduction in Proteinase 3 97% opnme.com
In Vivo Model Mice (0.5 mg/kg dose) Reduction in Cathepsin G 100% opnme.com
Human Stem Cell Model Differentiated Neutrophils Reduction in NSP Activity >95% nih.gov

Chemoproteomic Applications for Profiling CID-Responsive Proteins

Chemoproteomics is a powerful sub-discipline of proteomics used to identify the full spectrum of protein targets for a given small molecule within a complex biological system. mdpi.comworldpreclinicalcongress.com For a covalent inhibitor like BI-9740, which forms a stable bond with its target, chemoproteomic strategies can be particularly effective for identifying both on-target and potential off-target interactions across the entire proteome. acs.orgnih.gov

The selectivity of a chemical probe is paramount, and profiling against related proteins is a fundamental step. The selectivity of BI-9740 has been extensively profiled, demonstrating its high specificity for Cathepsin C over other related proteases. This is essential for its utility as a probe, ensuring that observed phenotypes can be confidently attributed to the inhibition of its primary target.

Table 2: Selectivity Profile of BI-9740 Against Related Cathepsin Proteases This interactive table presents the half-maximal inhibitory concentration (IC50) of BI-9740 against various human cathepsins, highlighting its selectivity.

Target Protein BI-9740 IC50 (µM) Selectivity vs. Cathepsin C (fold) Reference
Cathepsin C 0.0018 1 opnme.com
Cathepsin K 3.5 >1,900x opnme.com
Cathepsin S 32.6 >18,000x opnme.com
Cathepsin L >30.0 >16,600x opnme.com
Cathepsin H >100 >55,500x opnme.com
Cathepsin B >100 >55,500x opnme.com

Beyond a focused selectivity panel, broader chemoproteomic techniques like activity-based protein profiling (ABPP) and thermal shift assays can provide an unbiased, proteome-wide view of a compound's interactions. researchgate.netdrughunter.com For BI-9740, profiling against a panel of 34 unrelated proteases showed no significant activity up to a concentration of 10 µM. opnme.comcambridgemedchemconsulting.com Further screening against 80 different receptors and transporters did identify some off-target activities, such as agonism on the kappa opioid receptor (EC50 of 1.2 µM) and inhibition of the 5HT-transporter (IC50 of 0.71 µM), albeit at concentrations significantly higher than those required for Cathepsin C inhibition. opnme.comopnme.com This comprehensive profiling is critical for interpreting experimental results and anticipating potential confounding effects or polypharmacology.

Structure Activity Relationship Sar Studies of Chemical Inducers for Cid Systems

Rational Design Principles for Dimerizer Potency and Selectivity

The development of AP20187 as a potent and selective chemical inducer of dimerization is a prime example of rational design in chemical biology. The foundational principle was to create a synthetic, cell-permeable ligand that could bridge two engineered protein domains with high affinity and specificity, without interfering with endogenous cellular processes. researchgate.netapexbt.com

The design of AP20187 originated from the natural product FK506, which binds to the wild-type FKBP12. However, FK506 is immunosuppressive due to its ability to form a complex with FKBP12 that then inhibits calcineurin. To circumvent this, a "bump-and-hole" strategy was employed. This involved engineering the FKBP12 protein to create a "hole" in the binding pocket and modifying the ligand to introduce a "bump" that fits into this engineered cavity.

Specifically, the phenylalanine at position 36 of FKBP12 was replaced with a smaller amino acid, valine (F36V). jneurosci.orggoogle.com This mutation creates a space in the binding pocket that can accommodate a bulky substituent on the ligand that would otherwise clash with the wild-type protein. AP20187 was synthesized as a bivalent molecule, essentially two modified FK506-like monomers linked together, each featuring a substituent designed to fit into the F36V mutant's pocket. researchgate.netnih.gov This design ensures that AP20187 binds with high affinity to the FKBP(F36V) mutant, but has a dramatically reduced affinity for the wild-type FKBP12, thereby minimizing off-target effects. jneurosci.orgresearchgate.net The binding affinity of AP20187 for the mutant FKBP(F36V) is over 1000-fold higher than for the wild-type protein. jneurosci.orgresearchgate.net

The potency of AP20187 is also influenced by the linker connecting the two monomeric units. The length and flexibility of this linker are critical for allowing the two FKBP(F36V) domains to come together in a productive orientation for dimerization. researchgate.net

Structural Determinants Governing Dimerization Specificity and Efficiency

The specificity and efficiency of dimerization induced by AP20187 are governed by key structural features of both the ligand and the engineered protein.

Key Structural Determinants:

The F36V Mutation in FKBP12: This is the primary determinant of specificity. The substitution of the bulky phenylalanine with the smaller valine creates a unique binding pocket that selectively accommodates the modified ligand. jneurosci.orggoogle.com This engineered specificity pocket prevents AP20187 from binding to endogenous wild-type FKBP12 at concentrations typically used for CID experiments. jneurosci.org

The Ligand's "Bump": The chemical modification on the AP20187 monomers that corresponds to the "bump" is crucial for high-affinity binding to the F36V mutant. This complementarity between the ligand and the engineered protein pocket is a classic example of structure-based drug design.

Bivalency of AP20187: The dimeric nature of AP20187 is essential for its function as a homodimerizer. It physically bridges two FKBP(F36V)-tagged proteins, bringing them into close proximity. nih.govnih.gov The efficiency of dimerization is dependent on the ability of the linker to span the distance between the two protein domains without introducing significant strain. researchgate.net

Linker Composition and Length: The linker connecting the two binding moieties of AP20187 plays a role in the efficiency of dimerization. Different linkers can affect the orientation and stability of the resulting protein-dimer complex. For instance, AP20187 and a related dimerizer, AP1903, differ in their linker regions but have identical binding domains and affinities for the F36V mutant. researchgate.netresearchgate.net

The table below summarizes the key components and their roles in the AP20187-based CID system.

ComponentFeatureRole in Dimerization
Protein FKBP(F36V) MutantProvides a specific binding pocket ("hole") for the synthetic ligand.
Ligand AP20187Binds to two FKBP(F36V) domains simultaneously.
Bulky Substituent ("Bump")Ensures selective binding to the mutant protein over the wild-type.
Dimeric StructureActs as a physical bridge to bring two tagged proteins together.
LinkerInfluences the orientation and stability of the dimerized complex.

Computational Methods in SAR Analysis of CID Chemical Probes

Computational methods have become increasingly important in understanding and refining CID systems. For chemical probes like AP20187, molecular modeling and simulations provide insights into the structural basis of their activity.

Molecular Docking: Docking studies can predict the binding pose of AP20187 within the F36V mutant's binding pocket. These simulations help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. They can also be used to virtually screen new ligand designs for their potential to bind to the engineered protein.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the dimerization process. These simulations can model the flexibility of the linker in AP20187 and how it influences the approach and orientation of the two FKBP(F36V) domains. frontiersin.org By simulating the behavior of the entire complex (protein-ligand-protein) over time, researchers can assess the stability of the dimer and identify potential sources of strain or unfavorable interactions. pnas.org

Binding Free Energy Calculations: Computational methods can be used to estimate the binding free energy of AP20187 to both the mutant and wild-type FKBP, providing a quantitative measure of selectivity. frontiersin.org These calculations can help to explain the experimentally observed differences in affinity and guide the design of even more selective ligands.

The use of computational models, such as modeling the FKBP-AP20187-FKBP dimer using the coordinates of similar complexes, has been instrumental in visualizing the geometry of the induced dimer. pnas.org

Development of Novel Orthogonal Chemical Inducers for Multiplexed Control

The success of the AP20187/FKBP(F36V) system has spurred the development of new, orthogonal CID systems that can be used simultaneously in the same cell without cross-reactivity. This allows for the multiplexed control of different cellular processes.

The principle of orthogonality in this context means that a specific chemical inducer will only mediate the dimerization of its corresponding engineered protein pair. This is often achieved by creating different "bump-and-hole" pairs. For example, by introducing different mutations into the FKBP protein and synthesizing ligands with complementary modifications, it is possible to create multiple, independent CID systems.

While AP20187 is a homodimerizer, the principles learned from its development have been applied to create heterodimerizers, where a single ligand brings together two different proteins, each tagged with a distinct dimerization domain. The development of photocleavable analogs of AP20187 represents another advancement, allowing for the rapid reversal of dimerization with light, which adds another layer of temporal control. ebi.ac.uk The ongoing research in this area aims to expand the toolbox of chemical inducers, enabling more complex biological questions to be addressed through the precise and simultaneous control of multiple protein interactions. biorxiv.org

Advanced Methodologies and Computational Modeling in Cid Research

High-Throughput Screening Approaches for Identification of Novel Chemical Inducers

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for their ability to modulate a specific biological process. In the context of CIDs, HTS assays are designed to identify novel small molecules that can induce the dimerization of target proteins. These screens are typically conducted in a miniaturized format, such as 96-, 384-, or 1536-well plates, allowing for the automated testing of thousands to millions of compounds.

The design of the screening library is a critical factor for the success of an HTS campaign. These libraries can be diverse, aiming to cover a broad chemical space, or focused, containing compounds with known or predicted affinity for certain protein classes. The selection of compounds for these libraries is often guided by principles of "drug-likeness" and "lead-likeness" to increase the probability of identifying biologically active and developable molecules.

A variety of HTS-compatible assay formats have been developed to identify chemical inducers of protein-protein interactions. These can be broadly categorized as biochemical assays, which utilize purified proteins, and cell-based assays, which measure the effects of compounds in a more physiologically relevant environment. The choice of assay depends on the specific biological question and the nature of the target proteins.

Table 1: Common High-Throughput Screening Assay Formats for CID Discovery

Assay Type Principle Advantages Disadvantages
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) that are in close proximity. Dimerization brings the fluorophore-tagged proteins together, resulting in a FRET signal. Homogeneous assay format, provides distance-dependent information. Requires labeling of proteins, can be prone to artifacts from fluorescent compounds.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Donor beads generate singlet oxygen upon illumination, which diffuses to an acceptor bead in close proximity, leading to a chemiluminescent signal. Dimerization brings the beads together. High sensitivity and signal amplification, homogeneous format. Can be sensitive to singlet oxygen quenchers in the compound library.
Protein-Fragment Complementation Assay (PCA) Target proteins are fused to complementary, inactive fragments of a reporter protein (e.g., luciferase, β-galactosidase). Dimerization brings the fragments together, reconstituting the active reporter. Can be used in living cells, provides a direct readout of dimerization. nih.govnih.govwikipedia.org Requires genetic engineering of cells, potential for irreversible reporter reconstitution.

| Yeast Two-Hybrid (Y2H) | A genetic method that detects protein-protein interactions in yeast. Dimerization of bait and prey proteins, induced by a CID, activates the transcription of a reporter gene. | In vivo screening, can be adapted for high-throughput formats. | Prone to false positives and negatives, interactions are detected in a non-mammalian system. |

Computational Modeling and Simulation of CID-Mediated Events

Computational approaches have become indispensable in the study of CIDs, providing insights that are often difficult to obtain through experimental methods alone. These in silico techniques allow for the detailed examination of molecular interactions and the prediction of system-level responses to chemical inducers.

Molecular Docking and Dynamics Simulations for Inducer-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In CID research, docking is employed to predict how a chemical inducer binds to its target protein(s) and to understand the structural basis of the induced dimerization. This can involve docking a library of virtual compounds to the protein targets to identify potential hits or to refine the binding mode of a known inducer.

Molecular dynamics (MD) simulations provide a more dynamic view of the CID-mediated ternary complex (protein-inducer-protein). nih.govbiorxiv.org By simulating the motions of atoms over time, MD can reveal the conformational changes that occur upon inducer binding and dimerization, the stability of the ternary complex, and the key interactions that mediate the association. nih.gov These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the affinity between the components of the complex.

Table 2: Selected Computational Tools for CID Research

Tool Category Examples Application in CID Research
Molecular Docking Software AutoDock, GOLD, Glide Predicting the binding pose of a CID in the protein target(s); virtual screening of compound libraries. nih.gov
Molecular Dynamics Engines GROMACS, AMBER, CHARMM Simulating the formation and stability of the ternary complex; identifying key residues involved in dimerization; calculating binding free energies. biorxiv.org
Binding Free Energy Calculation Methods MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP) Quantifying the strength of the interactions between the CID and the proteins, and between the protein partners.

| Protein-Protein Docking Software | HADDOCK, ZDOCK, ClusPro | Predicting the structure of the protein-protein dimer in the absence of the inducer, which can be compared to the CID-induced complex. |

Predictive Modeling of System Responses to Chemical Inducers

Predictive modeling aims to forecast the biological outcomes of introducing a chemical inducer into a cellular system. This can range from predicting the activity of a novel CID to modeling the behavior of a complex signaling pathway that is controlled by a CID.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this area. wikipedia.orgtechnologynetworks.com QSAR models are mathematical equations that relate the chemical structure and properties of a series of compounds to their biological activity. wikipedia.org In CID research, QSAR can be used to predict the dimerizing potential of new chemical entities based on their molecular descriptors, thereby guiding the design of more potent and specific inducers.

At a higher level of complexity, systems biology approaches can be used to model the entire cellular pathway that is being manipulated by a CID. cmu.edunih.govamberbiology.com These models, often based on ordinary differential equations or agent-based modeling, can simulate the dynamic changes in protein concentrations and activities in response to the induced dimerization event. amberbiology.comnih.gov This allows for a deeper understanding of the downstream consequences of CID activation and can help in designing experiments to test specific hypotheses about the function of the targeted pathway.

In Vitro Cellular System Applications for CID Research

In vitro cellular systems are essential for validating the activity of CIDs in a biological context and for exploring their utility in manipulating cellular processes. criver.comnih.govcriver.com These systems, which range from engineered cell lines to primary cells, provide a more physiologically relevant environment than biochemical assays.

A common application of CIDs in cellular systems is the use of reporter gene assays. nih.govcreative-bioarray.comthermofisher.com In this setup, the dimerization of two transcription factor domains, induced by a CID, leads to the expression of a reporter gene such as luciferase or green fluorescent protein (GFP). The level of reporter gene expression provides a quantitative measure of the CID's efficacy in living cells.

Protein-fragment complementation assays (PCAs) are another powerful tool for studying CIDs in cellular systems. nih.govnih.govwikipedia.org As mentioned in the context of HTS, PCAs rely on the reconstitution of a reporter protein from its fragments. When used in living cells, PCAs can provide information about the subcellular localization and dynamics of the induced dimerization.

Fluorescence microscopy is a key technique for visualizing the effects of CIDs in living cells. microscopyu.comnih.govnih.gov By tagging the target proteins with fluorescent markers, researchers can directly observe their translocation, co-localization, and clustering upon the addition of the chemical inducer. Advanced microscopy techniques, such as confocal and super-resolution microscopy, provide high-resolution spatial and temporal information about these events. nih.gov

Table 3: Examples of In Vitro Cellular Systems and Assays for CID Research

Cellular System/Assay Principle Information Gained
Engineered Reporter Cell Lines Cells are genetically modified to express target proteins fused to transcription factor domains and a corresponding reporter gene. Quantitative measurement of CID-induced dimerization in a cellular context; dose-response curves.
Bimolecular Fluorescence Complementation (BiFC) A type of PCA where the reporter is a fluorescent protein. Dimerization results in the formation of a fluorescent complex. Visualization of the subcellular localization of the induced protein-protein interaction.
Live-Cell Imaging with Fluorescent Proteins Target proteins are tagged with different colored fluorescent proteins (e.g., GFP, RFP). Co-localization of the fluorescent signals upon CID addition is monitored by microscopy. Real-time tracking of protein translocation and co-localization dynamics. nih.gov

| Primary Cell Cultures | CIDs are applied to cells isolated directly from tissues, providing a more disease-relevant model system. | Validation of CID activity in a more physiologically relevant context. |

Preclinical Research Applications of Cid Systems

Development and Application in Mechanistic Disease Models

CID systems are instrumental in developing sophisticated mechanistic models of disease, enabling researchers to dissect the precise roles of specific proteins in pathological processes. ovid.com By allowing for the conditional and rapid removal of a target protein, these systems can mimic loss-of-function scenarios in a temporally controlled manner, providing insights into disease initiation, progression, and potential therapeutic vulnerabilities. nih.gov

The degrader BI-3802 serves as a prime example in the context of cancers driven by aberrant BCL6 activity, such as Diffuse Large B-cell Lymphoma (DLBCL). opnme.comopnme.com BCL6 is a transcriptional repressor crucial for the germinal center reaction, and its overexpression is a known oncogenic driver in lymphoma. opnme.commedchemexpress.com Preclinical models using DLBCL-derived cell lines have demonstrated that BI-3802 can induce rapid and profound degradation of BCL6. opnme.comnih.gov This action leads to the de-repression of BCL6 target genes and potent anti-proliferative effects, with a pharmacological outcome comparable to a genetic knockout of BCL6. medchemexpress.comnih.gov The ability to acutely deplete BCL6 with BI-3802 allows for the detailed study of the immediate downstream consequences of its loss, helping to validate it as a therapeutic target. guidetopharmacology.orgnih.gov

The utility of CID systems extends beyond BCL6. The dTAG system, for instance, uses heterobifunctional degraders to target proteins that have been genetically fused to a mutant FKBP12 tag. nih.gov This technology has been applied in preclinical mouse models to study cancers driven by "undruggable" proteins. medpath.com For example, the dTAG system has been used to degrade the KRAS G12V mutant protein in lung and pancreas tumors, leading to reduced tumor growth and improved survival. medpath.com It has also been employed to achieve acute depletion of the SMARCA4 protein, a core subunit of the SWI/SNF chromatin remodeling complex, to investigate its function in maintaining chromatin accessibility and gene expression. researchgate.net These examples underscore the versatility of CID systems in creating precise, inducible disease models to investigate the function of key pathological proteins. youtube.com

Modulation of Specific Cellular Processes in Preclinical Contexts

In preclinical settings, CID systems provide an unparalleled tool for modulating specific cellular processes with high temporal and target resolution. The mechanism of BI-3802 is distinct from conventional inhibitors or other degrader technologies like PROTACs (Proteolysis Targeting Chimeras). guidetopharmacology.orgmedchemexpress.com BI-3802 binds to the BTB domain of the BCL6 homodimer, but instead of simply blocking its interactions, it induces a conformational change that promotes the polymerization of BCL6 into supramolecular filaments. nih.govbioworld.com

This drug-induced polymerization is a key mechanistic step. bioworld.com The resulting BCL6 filaments create a scaffold that is recognized by the SIAH1 E3 ubiquitin ligase. nih.govaacrjournals.org BI-3802 enhances the interaction between BCL6 and SIAH1, leading to the ubiquitination of BCL6 within these cellular foci and its subsequent degradation by the proteasome. nih.govaacrjournals.org Live-cell fluorescence microscopy has confirmed the formation of distinct BCL6-containing foci within minutes of BI-3802 treatment in DLBCL cells, which subsequently disappear as the protein is degraded. medchemexpress.comnih.gov

This targeted degradation of BCL6 directly impacts cellular processes critical for cancer cell survival. BCL6 normally represses genes involved in the DNA damage response, cell cycle checkpoints, and apoptosis. opnme.comopnme.com By eliminating BCL6, BI-3802 effectively lifts this repression, leading to significant anti-proliferative effects in cancer cell lines. guidetopharmacology.orgnih.gov Quantitative mass spectrometry has confirmed the remarkable specificity of this process; following treatment with BI-3802, BCL6 was the only protein whose abundance was significantly decreased. medchemexpress.comnih.gov

Table 1: In Vitro Activity of BI-3802
ParameterAssayCell LineValueReference
Inhibition of BCL6-BCOR InteractionULight TR-FRETN/AIC₅₀ ≤ 3 nM opnme.comopnme.com
Inhibition of BCL6::Co-repressor ComplexLUMIERN/AIC₅₀ = 43 nM opnme.com
BCL6 Protein DegradationWestern Blot/MSSU-DHL-4DC₅₀ = 20 nM opnme.comopnme.com

Investigation of Resistance Mechanisms to CID-Based Interventions

Understanding potential mechanisms of resistance is a critical aspect of preclinical research for any new therapeutic modality, including CID-based interventions. Although some proteins have proven resistant to degradation by established approaches like PROTACs, the unique mechanism of BI-3802 provides a novel avenue for targeted degradation, while also presenting its own potential routes for resistance. medchemexpress.comnih.gov

Investigations into the mechanism of BI-3802 have inherently shed light on how resistance could develop. Since the system relies on specific protein-protein interactions and cellular machinery, alterations in any of the key components could lead to reduced efficacy.

Potential mechanisms for resistance to BI-3802 include:

Mutations in the Target Protein (BCL6): Resistance can arise from mutations in the BCL6 protein that either prevent BI-3802 from binding or inhibit the subsequent drug-induced polymerization. nih.gov Cryo-electron microscopy has revealed that BI-3802 sits (B43327) at the interface between BCL6 dimers, making specific contacts with amino acid residues on adjacent monomers to facilitate filament formation. aacrjournals.org Preclinical alanine (B10760859) mutagenesis screens have confirmed that mutating these critical residues in the BCL6 BTB domain prevents the formation of BI-3802-induced foci and confers resistance to the compound. nih.govaacrjournals.org

Alterations in the E3 Ligase Machinery: The degradation of the BI-3802-induced BCL6 polymer is dependent on the SIAH1 E3 ubiquitin ligase. aacrjournals.org Therefore, downregulation, mutation, or functional loss of SIAH1 can impair the degradation process and lead to resistance. This was demonstrated in preclinical studies where CRISPR-Cas9-based genetic screens were used to identify the cellular machinery required for BI-3802's activity. aacrjournals.org These screens showed that targeting SIAH1 with single guide RNAs (sgRNAs) attenuated the degradation of BCL6 and induced resistance to BI-3802 treatment in cell models. nih.gov

Table 2: Potential Resistance Mechanisms to BI-3802
ComponentFunction in BI-3802 ActionPotential Resistance MechanismReference
BCL6 (Target Protein)Binds BI-3802 and undergoes polymerization.Mutations in the BTB domain preventing drug binding or polymerization. nih.govaacrjournals.org
SIAH1 (E3 Ligase)Recognizes polymerized BCL6 and mediates ubiquitination.Downregulation, mutation, or functional inactivation of SIAH1. nih.govaacrjournals.org
ProteasomeDegrades ubiquitinated BCL6.General impairment of proteasome function. nih.gov

Emerging Research Directions and Future Outlook for Cid Technologies

Integration with Gene Editing and Transcriptional Regulation Technologies

A significant advancement in the application of dTAG-13 is its synergy with CRISPR/Cas9 gene-editing technology. researchgate.net This combination allows researchers to move beyond the study of overexpressed transgenic proteins and instead control the levels of endogenous proteins at their natural expression levels. By using CRISPR to precisely insert the small FKBP12F36V tag at a specific genetic locus, virtually any protein of interest can be made susceptible to dTAG-13-mediated degradation. nih.gov This chemical-genetic system provides a powerful method to study the immediate consequences of protein loss with high specificity, avoiding the potential developmental or compensatory effects associated with traditional genetic knockout models.

The dTAG system has proven particularly effective for studying transcriptional regulation. For instance, by tagging and degrading transcriptional co-activators like BRD4, researchers can dissect its specific functions apart from other BET bromodomain family members (BRD2, BRD3), an observational feat not possible with pan-BET inhibitors. nih.gov Similarly, the system has been used to validate the function of ENL, a protein involved in transcriptional elongation in acute myeloid leukemia, for which no selective small molecule inhibitors were available.

More recent innovations involve using dTAG-13 to regulate the regulators of CRISPR itself. In one system, an anti-CRISPR protein (AcrIIA4) was fused to the dTAG domain. biorxiv.org In the absence of dTAG-13, AcrIIA4 inhibits Cas9 activity. Upon addition of dTAG-13, the anti-CRISPR protein is degraded, thereby activating CRISPR/dCas9-mediated gene editing or transcriptional regulation (CRISPRi/a). biorxiv.org This approach adds a layer of chemical control over the timing and duration of gene editing or transcriptional modulation, opening new avenues for complex cellular programming and functional genomics.

Advancements in Spatiotemporal Control of Biological Functions

A key advantage of the dTAG-13 system over genetic methods like RNAi or CRISPR-based knockouts is the ability to exert acute and reversible control over protein levels. This temporal precision allows for the study of a protein's primary functions before cellular compensatory mechanisms are activated. Research has demonstrated that dTAG-13 can induce significant degradation of target proteins within 30 to 60 minutes of application, providing a narrow window to observe the direct consequences of protein depletion. nih.govnih.gov

The degradation is also reversible; upon washout of the dTAG-13 compound, the target protein is re-synthesized, and its levels can be restored, allowing for the study of protein function in a pulsatile manner. nih.gov In vivo studies in mice have shown that protein expression can recover to approximately 70% within 24 hours after dTAG-13 administration is halted, highlighting the system's dynamic and reversible nature. nih.gov The dose-dependent nature of dTAG-13 further allows for the fine-tuning of protein levels, enabling researchers to induce partial knockdown (hypomorphic) states rather than a complete knockout, which can be crucial for studying proteins with essential functions. nih.govoup.com

The kinetics of degradation can vary depending on the specific target protein and its cellular context, as shown in the table below based on findings from studies in MV4;11 cells.

Table 1: Degradation Kinetics of Various FKBP12F36V-tagged Proteins upon dTAG-13 Treatment An interactive data table showing the time required for significant degradation of different fusion proteins after the addition of dTAG-13.

Target Protein Fusion Cellular Location Time to Pronounced Degradation
BRD4(short)-FKBP12F36V Nucleus ~ 1 hour
HDAC1-FKBP12F36V Nucleus ~ 1 hour
MYC-FKBP12F36V Nucleus ~ 1 hour
FKBP12F36V-EZH2 Nucleus ~ 1 hour
PLK1-FKBP12F36V Cytoplasm/Nucleus ~ 1 hour

Data derived from research by Nabet et al., 2018. nih.gov

While temporal control is a well-established feature, achieving precise spatial control remains a developing area. Future advancements may involve combining the dTAG system with light-activated linkers (photocaged degraders) or targeted delivery systems to control protein degradation in specific cell types or subcellular locations.

Innovative Applications in Drug Discovery and Chemical Biology

The dTAG-13 system is a transformative tool for drug discovery, primarily by streamlining the process of target validation. nih.gov It allows researchers to rapidly and specifically deplete a potential drug target to assess the physiological or pathological consequences of its removal. This chemical knockdown mimics the effect of a perfect inhibitor or degrader drug, providing strong evidence for whether targeting a specific protein will have the desired therapeutic effect. rndsystems.com

Crucially, this technology circumvents the need for a pre-existing, high-affinity ligand for the target protein—a major bottleneck in traditional drug discovery and in the development of specific PROTACs. By simply tagging a protein with FKBP12F36V, the dTAG system can be used to validate the function of previously considered "undruggable" targets, such as scaffolding proteins or transcription factors that lack defined active sites. The system has been successfully used to validate a diverse array of targets, including oncoproteins, chromatin regulators, and kinases. biorxiv.org

Furthermore, dTAG-13 enables the dissection of complex biological pathways and the immediate downstream effects of protein loss on a proteome-wide scale. For example, researchers have used the system to characterize the immediate signaling effects following the acute degradation of the KRASG12V oncoprotein, providing insights that are unobtainable with slower genetic methods. nih.gov This ability to create a "pharmacological deep dive" into the function of a single protein makes the dTAG system an invaluable asset in chemical biology for unraveling complex cellular processes.

Challenges and Opportunities in System Optimization

Despite its broad utility, the dTAG-13 system has certain limitations that present opportunities for further optimization. A notable challenge is that not all FKBP12F36V-tagged proteins are efficiently degraded by the CRBN-recruiting dTAG-13. nih.gov This resistance can be context- or protein-specific, potentially due to factors like protein localization, abundance, or the accessibility of lysine residues for ubiquitination. To overcome this, a second-generation molecule, dTAGV-1, was developed. This compound recruits the von Hippel-Lindau (VHL) E3 ligase instead of CRBN, and it has been shown to successfully degrade targets that were resistant to dTAG-13. biorxiv.orgnih.gov This highlights a key opportunity: expanding the toolkit of dTAG molecules to recruit a wider panel of E3 ligases, which could provide greater efficacy across a broader range of targets and cell types.

Another challenge inherent to heterobifunctional molecules like dTAG-13 is the "hook effect." nih.gov At very high concentrations, the molecule can saturate the binding sites on both the tagged protein and the E3 ligase, preventing the formation of the productive ternary complex and thus reducing degradation efficiency. nih.gov Careful dose-response studies are necessary to identify the optimal concentration range for effective degradation.

In vivo applications have also presented challenges related to formulation and potential toxicity with repeated dosing. oup.comresearchgate.net Optimizing the pharmacokinetic and safety profiles of dTAG molecules is crucial for their use in long-term animal studies and eventual therapeutic consideration. The opportunity lies in designing next-generation molecules with improved solubility, stability, and lower off-target toxicity, thereby broadening the applicability of this powerful technology for both basic research and clinical translation.

Table of Compounds

Compound Name Synonyms PubChem CID
dTAG-13 FKBP12 PROTAC dTAG-13 78069114
BRD2 Bromodomain-containing protein 2 -
BRD3 Bromodomain-containing protein 3 -
BRD4 Bromodomain-containing protein 4 -
ENL Eleven-nineteen leukemia protein -
KRAS Kirsten rat sarcoma viral oncogene homolog -
MYC Myelocytomatosis viral oncogene homolog -
HDAC1 Histone deacetylase 1 -
EZH2 Enhancer of zeste homolog 2 -
PLK1 Polo-like kinase 1 -
dTAGV-1 - 139360813
Carfilzomib - 11537219
MLN4924 Pevonedistat 11657064

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.